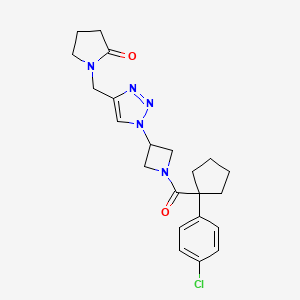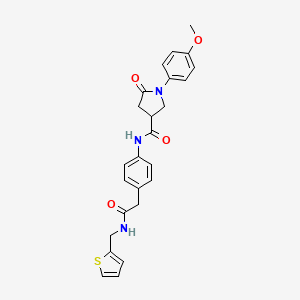
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound that has been used in the synthesis of new azo dyes . These dyes are based on this compound and N-substituted tetrazoles .
Synthesis Analysis
A new procedure for the synthesis of azo dyes based on this compound and 1- or 2-substituted tetrazoles has been developed . This procedure results in a crucial increase in the yields of the target compounds .Molecular Structure Analysis
The structures of the synthesized dyes containing Me, But, and Ad substituents at the 1 and 2 positions of the tetrazole moiety were established by NMR spectroscopy and X-ray diffraction analysis . The most stable conformations of the dyes depending on the substituent and the solvent were determined .Chemical Reactions Analysis
The electronic absorption spectra in different solvents were characterized experimentally and theoretically . The introduction of electron-donating or -withdrawing groups into the azobenzene molecule and the use of fused aromatic and heterocyclic structures cause a bathochromic shift of the long-wavelength absorption band, an increase in the absorption coefficient of these compounds, and a change in the lifetime of structural isomers .Aplicaciones Científicas De Investigación
Synthesis of Substituted Derivatives
- An effective method for the synthesis of substituted 8-(pyrazolo[3,4-d]pyrimidin-6-yl)-2,2,4-trimethyl-1,2-dihydroquinolines was developed, highlighting the versatility of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in creating new chemical compounds (Medvedeva et al., 2018).
Antioxidant and Stabilizer Properties
- Studies on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a related compound) indicate its role as an antioxidant and stabilizer in polymers. Its oxidation products were analyzed, providing insights into its chemical behavior and potential applications (Taimr et al., 1991).
Photoreaction Kinetics
- The kinetics and mechanism of photoinduced addition of water and methanol to 2,2,4-trimethyl-1,2-dihydroquinoline were studied. This research aids in understanding the chemical behavior of similar compounds under light exposure (Nekipelova et al., 2002).
Mechanism of Antioxidant Action
- Detailed study of the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with alkylperoxyls revealed the mechanism of its antioxidant action. This provides valuable information for the potential use of this compound in similar applications (Taimr, 1994).
Chromatographic Analysis
- The chromatographic behavior of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its transformation products was analyzed. This research is crucial for understanding the stability and analysis of similar compounds (Taimr & Prusíková, 1991).
Photoinduced Addition Studies
- A study on the mechanism of photoinduced Markovnikov addition of water and methanol to 2,2,4-trimethyl-8-methoxy-1,2-dihydroquinoline provides insights into its reaction under light, which could be relevant for similar compounds (Nekipelova et al., 2002).
Growth Stimulators for Woody Plants
- The effect of synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was studied. This application suggests potential agricultural uses for this compound (Vostrikova et al., 2020).
Mitochondrial Respiratory Chain Effects
- The inhibitory effect of the antioxidant ethoxyquin on electron transport in the mitochondrial respiratory chain was examined. Understanding such biochemical interactions is critical for evaluating the impact of similar compounds on biological systems (Reyes et al., 1995).
Direcciones Futuras
The future directions of research on 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline could involve further exploration of its properties and potential applications, particularly in the synthesis of new azo dyes . The development of new synthesis methods could also be a promising area of future research .
Mecanismo De Acción
Target of Action
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is primarily used in the synthesis of azo dyes . The compound’s primary targets are the molecules involved in the dye synthesis process, particularly those that interact with the azo group .
Mode of Action
The compound interacts with its targets through a process known as azo-coupling . This involves the formation of azo dyes through the reaction of this compound with 1- or 2-substituted tetrazoles . The resulting azo dyes have different properties depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of azo dyes . The azo dyes synthesized using this compound can be used in various applications, including textile industries for fiber coloration, coloration of plastics, food industry, and as indicators .
Result of Action
The primary result of the action of this compound is the synthesis of azo dyes with varying properties . These dyes can exhibit different colors and stability depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the target compounds can be significantly increased under certain conditions . Additionally, the stability of the resulting azo dyes can be affected by factors such as light, heat, and pH .
Propiedades
IUPAC Name |
8-methoxy-2,2,4-trimethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCENDXMOILSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2917562.png)
![N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2917564.png)


![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

